2-Amino-3-(2-vinylphenyl)propanoic acid
Description
2-Amino-3-(2-vinylphenyl)propanoic acid is a non-proteinogenic amino acid derivative characterized by a vinyl-substituted phenyl group at the β-carbon of the alanine backbone. This article compares its structural and functional attributes with similar compounds, emphasizing substituent-driven differences in activity, pharmacokinetics, and applications.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-amino-3-(2-ethenylphenyl)propanoic acid |
InChI |
InChI=1S/C11H13NO2/c1-2-8-5-3-4-6-9(8)7-10(12)11(13)14/h2-6,10H,1,7,12H2,(H,13,14) |
InChI Key |
KKPWKZXSGILNKP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1CC(C(=O)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular weights, biological activities, and applications based on the evidence provided:
*Calculated based on molecular formula.
Key Observations:
Substituent Impact on Bioactivity: Aromatic vs. Heterocyclic Groups: BMAA (methylamino) and TAN-950 A (isoxazolyl) exhibit neuroactivity but differ in receptor specificity. Polar Functional Groups: The 3-fluoro-4-hydroxyphenyl derivative () highlights how electronegative substituents (e.g., -F, -OH) enhance solubility and modulate interactions with enzymes or transporters.
The vinylphenyl group, being hydrophobic, might improve BBB penetration compared to BMAA but could reduce solubility.
Applications in Synthesis: Bromophenyl derivatives () are key intermediates in asymmetric synthesis, suggesting that the target compound could serve similar roles in organometallic or pharmaceutical chemistry.
Research Findings and Data Tables
Table 1: Comparative Pharmacokinetic Data for Neuroactive Analogs
| Compound | BBB Permeability | Half-Life (Plasma) | Neurotoxic Threshold (Brain) |
|---|---|---|---|
| BMAA | 2–5 × 10⁻⁵ mL/s/g | ~1 day | >250 µM |
| TAN-950 A derivatives | Not reported | Not reported | Active at µM concentrations |
Discussion and Implications
The vinylphenyl substituent in 2-Amino-3-(2-vinylphenyl)propanoic acid likely positions it between hydrophobic aryl analogs (e.g., bromophenyl) and polar derivatives (e.g., fluorohydroxyphenyl) in terms of bioavailability and target engagement.
- Receptor Modulation : Structural similarity to TAN-950 A suggests possible glutamate receptor interactions.
- Antimicrobial Agents : Analogous to cerium(III) complexes (), vinylphenyl derivatives might enhance metal-binding efficacy.
- Synthetic Intermediates : Utility in asymmetric catalysis or peptide synthesis, leveraging the vinyl group for further functionalization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
